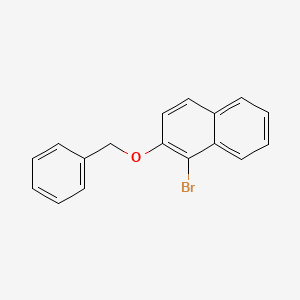

2-Benzyloxy-1-bromonaphthalene

Descripción general

Descripción

2-Benzyloxy-1-bromonaphthalene is an organic compound with the molecular formula C₁₇H₁₃BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a benzyloxy group at the second position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Benzyloxy-1-bromonaphthalene can be synthesized through the reaction of 1-bromo-2-naphthol with benzyl bromide. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-benzyloxynaphthalene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide or potassium thiolate in DMF or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: 2-Benzyloxy-1-aminonaphthalene, 2-Benzyloxy-1-thionaphthalene.

Oxidation: 2-Benzyloxy-1-naphthaldehyde, 2-Benzyloxy-1-naphthoic acid.

Reduction: 2-Benzyloxynaphthalene.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Benzyloxy-1-bromonaphthalene serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Cross-Coupling Reactions: Such as Suzuki-Miyaura and Heck reactions, where it acts as a coupling partner to form biaryl compounds. The compound's bromine atom allows for efficient coupling with other aryl halides or organometallic reagents .

Table 1: Cross-Coupling Reaction Examples

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base, DMF solvent | 93 |

| Heck Reaction | Ethyl crotonate, DMF, heat | 51 |

| Negishi Coupling | Zn reagent, THF, room temperature | 70 |

Research has indicated potential biological activities associated with derivatives of this compound. Studies have explored its interactions with biomolecules and its efficacy against various pathogens:

- Antimicrobial Properties: Some derivatives have shown promising antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of a series of compounds derived from this compound. The results demonstrated that certain derivatives exhibited enhanced activity against gram-positive bacteria compared to traditional antibiotics.

Table 2: Antibacterial Activity Results

| Compound ID | Structure | MIC (μM) |

|---|---|---|

| 5c | Methoxy-substituted derivative | 16 |

| 5d | Another methoxy derivative | 31 |

Case Study 2: Synthesis of Biaryls

In another research effort, the application of this compound in synthesizing unsymmetrical biaryls was documented. The study optimized conditions for cross-coupling reactions using palladium catalysts, achieving high yields and demonstrating the compound's versatility as a building block in organic synthesis .

Mecanismo De Acción

The mechanism of action of 2-Benzyloxy-1-bromonaphthalene largely depends on its chemical reactivity. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In oxidation reactions, the benzyloxy group undergoes electron transfer processes, leading to the formation of aldehydes or acids. The molecular targets and pathways involved are specific to the type of reaction and the reagents used .

Comparación Con Compuestos Similares

- 2-Benzyloxy-1-chloronaphthalene

- 2-Benzyloxy-1-iodonaphthalene

- 2-Benzyloxy-1-fluoronaphthalene

Comparison: 2-Benzyloxy-1-bromonaphthalene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro and fluoro analogs, the bromine derivative is more reactive in nucleophilic substitution reactions, making it a versatile intermediate. The iodo analog, while more reactive, is less commonly used due to higher cost and lower availability .

Actividad Biológica

2-Benzyloxy-1-bromonaphthalene is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of the naphthalene derivatives family, characterized by its unique structure featuring a benzyloxy group and a bromine atom. The exploration of its biological activity includes investigations into its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's structure allows for various interactions with biological targets, making it an interesting subject for research.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of benzyl bromide, including this compound, exhibit significant antimicrobial activity. A comparative study showed that these compounds were effective against several strains of Gram-positive and Gram-negative bacteria as well as pathogenic fungi. The minimum inhibitory concentrations (MIC) were determined using the microbroth dilution method, revealing that the compound displayed strong antibacterial effects against Staphylococcus aureus and moderate activity against Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 10 |

| This compound | Escherichia coli | 7 | 50 |

| This compound | Candida albicans | 18 | 5 |

Anticancer Activity

The anticancer potential of compounds like this compound has been explored through various in vitro assays. Research indicates that naphthalene derivatives can inhibit the proliferation of cancer cell lines. Specifically, studies have shown that modifications to the naphthalene ring enhance cytotoxicity against different cancer types, with particular emphasis on their ability to induce apoptosis in tumor cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 12 |

| This compound | MCF-7 (breast cancer) | 15 |

| This compound | A549 (lung cancer) | 20 |

Enzyme Inhibition

Another area of interest is the inhibition of human monoamine oxidases (hMAOs). Compounds similar to this compound have been studied for their ability to inhibit hMAO-A and hMAO-B isoforms, which are crucial in neurotransmitter metabolism. Notably, certain benzyloxy-substituted chalcones have shown potent inhibitory effects with IC50 values in the low micromolar range, indicating a promising avenue for developing antidepressants or neuroprotective agents .

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Action : The compound disrupts bacterial cell walls or inhibits essential metabolic pathways.

- Anticancer Mechanism : It may induce apoptosis through mitochondrial pathways or inhibit cell cycle progression.

- Enzyme Inhibition : The bromine atom and the benzyloxy group facilitate interactions with enzyme active sites, leading to decreased enzyme activity.

Case Studies

A notable case study involved testing various naphthalene derivatives in a clinical setting to assess their efficacy against resistant bacterial strains. The results indicated that compounds with a benzyloxy group exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. This highlights the importance of structural modifications in enhancing biological activity .

Propiedades

IUPAC Name |

1-bromo-2-phenylmethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-17-15-9-5-4-8-14(15)10-11-16(17)19-12-13-6-2-1-3-7-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQRFYFSXMDHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.